molecular formula C9H9ClN2 B3034628 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile CAS No. 199277-95-7

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile

Cat. No.: B3034628
CAS No.: 199277-95-7
M. Wt: 180.63 g/mol
InChI Key: KZXPKCANQNHTGG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile is an organic compound that features a chlorinated phenyl group, a methylamino group, and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of similar compounds in various reactions.

Biology and Medicine

    Pharmacological Research: Potential use in the development of new drugs due to its structural similarity to known bioactive compounds.

    Biochemical Studies: Used to study interactions with biological macromolecules.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a cyanide source. A common synthetic route might include:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Cyanation: The imine intermediate is then treated with a cyanide source such as sodium cyanide or potassium cyanide to form the nitrile group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Products may include oxidized derivatives of the methylamino group.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile: Similar structure with an ethylamino group instead of a methylamino group.

    2-(4-Bromophenyl)-2-(methylamino)acetonitrile: Similar structure with a bromine atom instead of a chlorine atom.

    2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile: Similar structure with a dimethylamino group instead of a methylamino group.

Uniqueness

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the chlorophenyl group may enhance its lipophilicity, while the nitrile group can participate in various chemical reactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(methylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPKCANQNHTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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